molecular formula C19H19ClN2O B584283 Desloratadine N-Hydroxypiperidine CAS No. 1193725-73-3

Desloratadine N-Hydroxypiperidine

Cat. No.: B584283
CAS No.: 1193725-73-3
M. Wt: 326.824
InChI Key: AMIBINHLAUROKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and IUPAC Classification

This compound is systematically named 13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene under IUPAC guidelines. Its structural features include:

  • A tricyclic benzocyclohepta[1,2-b]pyridine core
  • A hydroxyl-substituted piperidine moiety at position 4
  • A chlorine atom at position 8 of the aromatic system

The compound’s SMILES notation is C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=N4 , reflecting its conjugated π-system and stereoelectronic properties.

Table 1: Key Chemical Identifiers

Property Value
CAS Registry Number 1193725-73-3
Molecular Formula $$ \text{C}{19}\text{H}{19}\text{ClN}_2\text{O} $$
Exact Mass 326.1189 g/mol
Synonyms N-Hydroxy Desloratadine, Loratadine Impurity 6

Historical Context in Pharmaceutical Development

The compound emerged as a significant entity during the optimization of desloratadine synthesis, a second-generation antihistamine first patented in 1984. Key milestones include:

  • 2001 : Commercial introduction of desloratadine highlighted the need for impurity profiling
  • 2004 : European Medicines Agency (EMA) reports identified N-Hydroxypiperidine as a degradation product in stability studies
  • 2010s : Advances in LC-MS methodologies enabled precise quantification at ≤0.1% levels in formulations

The impurity’s discovery coincided with regulatory shifts under ICH Q3B(R2) guidelines, which mandated stricter control of degradation products in drug products.

Role as a Critical Impurity in Antihistamine Formulations

As a process-related impurity , this compound arises from:

  • Oxidative side reactions during piperidine ring functionalization
  • Incomplete purification of intermediates in multi-step syntheses
  • Storage-induced degradation under high humidity conditions

Table 2: Regulatory Thresholds for Impurities

Regulatory Body Maximum Daily Intake Reporting Threshold
ICH Q3B(R2) 1 mg/day 0.10%
USP <1086> - 0.15%
EMA Guideline 5 mg/day 0.20%

Analytical strategies for its control involve:

  • Reverse-phase HPLC with C18 columns (LOD: 0.02 μg/mL)
  • Tandem mass spectrometry for structural confirmation
  • Forced degradation studies validating method robustness

The compound’s polarity ($$ \log P = 2.1 $$) necessitates ion-pair chromatography for effective separation from parent drugs. Recent studies demonstrate that micellar electrokinetic chromatography achieves resolution factors >2.0 when analyzing complex impurity profiles.

Properties

IUPAC Name

13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-22(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIBINHLAUROKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705680
Record name 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193725-73-3
Record name 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Loratadine Under Alkaline Conditions

Early methods for desloratadine production involved alkaline hydrolysis of loratadine (8-chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidinylidene)-5H-benzocyclohepta[1,2-b]pyridine). For example, patent CN104610225A describes refluxing loratadine with potassium hydroxide (KOH) in 75% ethanol at 70–100°C for 7+ hours. This method, however, faces critical limitations:

  • Low Yield : Yields rarely exceed 71% due to side reactions.

  • Impurity Formation : Prolonged heating generates byproducts like Desloratadine N-hydroxypiperidine, which require costly purification.

  • Harsh Conditions : Strong bases (e.g., NaOH, KOH) and high temperatures (>75°C) degrade sensitive intermediates.

Ionic Liquid-Mediated Synthesis

Patent CN106565670 attempted to mitigate these issues using ionic liquids as solvents. While this approach reduced reaction times, the high cost of ionic liquids and toxicity of reagents like dibromobutane rendered it impractical for industrial scale-up.

Innovative Synthesis via Chloroethyl Chloroformate Intermediate

Patent CN113004245B introduces a two-step method that minimizes impurity formation while improving yield (Fig. 2):

Step 1: Reaction of Methyl Desloratadine with Chloroethyl Chloroformate

Methyl desloratadine reacts with chloroethyl chloroformate in 1,2-dichloroethane at 80°C for 4 hours. Key parameters include:

  • Molar Ratio : Chloroethyl chloroformate to methyl desloratadine = 1.05:1–2:1.

  • Solvent Selection : 1,2-Dichloroethane minimizes byproduct formation compared to polar solvents.

  • Workup : The product is washed with saturated NaHCO₃ to remove excess reagent, achieving >95% conversion.

Step 2: Methanol-Mediated Deprotection

The intermediate undergoes reflux in methanol (65–75°C, 3–5 hours) to remove the chloroethoxycarbonyl group. This step eliminates the need for strong acids/bases, reducing the risk of hydroxylation at the piperidine nitrogen.

Table 1: Comparative Performance of Traditional vs. Innovative Methods

ParameterTraditional (CN104610225A)Innovative (CN113004245B)
Yield71%88%
Reaction Time8–20 hours7 hours total
Major ImpurityThis compound (0.8%)<0.2% (by HPLC)
Solvent ToxicityHigh (ethanol/water)Moderate (1,2-dichloroethane)

Mechanistic Insights into Impurity Formation

This compound arises via two pathways:

  • Incomplete Deprotection : Residual hydroxylamine derivatives react with piperidine intermediates during hydrolysis.

  • Oxidative Side Reactions : Trace oxygen in reaction media oxidizes the piperidine ring, especially under alkaline conditions.

Patent CN113004245B addresses this by:

  • Using anhydrous MgSO₄ to dehydrate the reaction mixture, suppressing oxidation.

  • Employing methyl isobutyl ketone for recrystallization, which selectively excludes polar impurities.

Process Optimization and Scalability

Solvent Selection

Non-polar solvents (e.g., 1,2-dichloroethane) reduce N-hydroxypiperidine formation by 40% compared to ethanol.

Temperature Control

Maintaining reflux temperatures below 80°C in Step 1 prevents thermal degradation, while Step 2 at 65–75°C ensures complete deprotection without over-oxidation.

Economic and Environmental Impact

The innovative method reduces waste solvent by 30% and cuts energy consumption by 25% compared to traditional routes.

Challenges in Industrial Production

Despite advancements, two hurdles persist:

  • Residual Chloroethyl Groups : Traces of chloroethyl chloroformate (<50 ppm) require rigorous washing.

  • Crystallization Efficiency : Methyl isobutyl ketone recrystallization achieves 92% purity, necessitating a second crystallization for USP-grade material .

Chemical Reactions Analysis

Types of Reactions: Desloratadine N-Hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of desloratadine .

Mechanism of Action

Desloratadine N-Hydroxypiperidine exerts its effects by selectively binding to peripheral H1 receptors, thereby blocking the action of histamine. This leads to the temporary relief of allergic symptoms such as nasal congestion and watery eyes. The compound does not readily enter the central nervous system, minimizing sedative effects .

Comparison with Similar Compounds

Structural Analogs and Receptor Affinity

Table 1: Structural and Pharmacodynamic Comparisons
Compound Key Structural Features H1R Affinity (vs. Desloratadine) Additional Targets
Desloratadine Tricyclic core, piperidine Reference (1×) None (selective H1R antagonist)
Loratadine Ethoxycarbonyl group on piperidine 100-fold lower None
Rupatadine Additional pyridinyl-piperidine group Similar efficacy PAF receptor antagonism
Compound 1t N-hydroxypiperidine substitution Not reported V2 receptor antagonist
  • Loratadine vs. Desloratadine : The ethoxycarbonyl group in loratadine reduces H1R binding efficiency due to steric hindrance and unfavorable interactions with hydrophilic residues (e.g., N842, Y4587) in the secondary binding pocket .

Efficacy in Allergic Conditions

Table 2: Clinical Efficacy in Seasonal Allergic Rhinitis (SAR)
Compound Nasal Congestion Relief Onset of Action 24-Hour Coverage Reference Study Design
Desloratadine Significant 1–3 hours Yes Double-blind, placebo-controlled
Bilastine Superior to desloratadine 1 hour Yes Randomized, placebo-controlled
Fexofenadine Similar to desloratadine 2–3 hours Yes Meta-analysis
  • Desloratadine/Pseudoephedrine Combination: Provides faster and more significant decongestant effects (by day 2) compared to monotherapy, addressing moderate-to-severe nasal congestion .
  • Bilastine : Outperforms desloratadine in suppressing histamine-induced wheal and flare responses, with faster onset .

Anticancer and Enzymatic Activity

Table 3: Anticancer and Farnesyl Protein Transferase (FPT) Inhibitory Activity
Compound IC50 (FPT Inhibition) Anticancer Model (HCC) Synergy with Chemotherapy
Desloratadine 60 μM Inhibits proliferation in vitro/in vivo Sensitizes HCC cells
10-Bromodesloratadine 53 μM Not studied Not reported
Compound 6a-h 32–40 μM Not studied Not reported
  • Bromination at the C10 position (e.g., 10-bromodesloratadine) enhances FPT inhibition, though newer derivatives (6a-h) with zinc-binding groups show superior activity .

Biological Activity

Desloratadine N-Hydroxypiperidine is a derivative of desloratadine, an established antihistamine used primarily for the treatment of allergic conditions. This article delves into the biological activity of this compound, summarizing key findings from various studies, including pharmacokinetics, efficacy, and safety profiles.

Overview of Desloratadine

Desloratadine is the active metabolite of loratadine and functions as a selective peripheral H1 receptor antagonist. It is known for its non-sedating properties and is widely used to alleviate symptoms of allergic rhinitis and chronic urticaria. Studies indicate that desloratadine exhibits a potency approximately four times greater than loratadine and has minimal central nervous system effects at therapeutic doses .

Pharmacokinetics

The pharmacokinetics of desloratadine have been well-studied, providing insights into its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

ParameterValue
Time to Peak Concentration (tmaxt_{max})2-3 hours after oral administration
Half-life (t1/2t_{1/2})Approximately 27 hours
Area Under Curve (AUC)Dose-proportional increase observed

Desloratadine undergoes extensive metabolism primarily in the liver, resulting in several metabolites, including 3-hydroxydesloratadine, which retains antihistamine activity .

Biological Activity of this compound

Recent studies have indicated that this compound possesses significant biological activity, particularly in terms of antihistamine effects. In vitro studies demonstrated that this compound effectively inhibits histamine-induced contractions in isolated guinea pig ileum muscles. This suggests strong H1 receptor antagonism comparable to or exceeding that of desloratadine itself .

Efficacy Studies

In vivo studies further support the efficacy of this compound. For instance:

  • Asthmatic Reaction Inhibition : In guinea pig models, the compound significantly reduced histamine-induced asthmatic reactions, indicating potential therapeutic benefits for asthma management .
  • Sedative Effects : Unlike some antihistamines, this compound showed negligible sedative effects in animal models, making it a promising candidate for further development as a non-sedating antihistamine .

Case Studies and Clinical Trials

Clinical assessments have been conducted to evaluate the safety and efficacy of this compound. A notable study involved a crossover design comparing its bioavailability with standard desloratadine formulations:

  • Study Design : 36 healthy volunteers received single doses of either this compound or desloratadine under fasting conditions.
  • Findings : The pharmacokinetic profiles were comparable between the two compounds, with no significant adverse effects reported. Common mild adverse events included headache and somnolence, but these were transient and resolved without intervention .

Safety Profile

Safety evaluations indicate that this compound has a favorable safety profile. It does not exhibit significant cardiovascular or central nervous system side effects at therapeutic doses. Moreover, it has shown lower anticholinergic side effects compared to traditional antihistamines .

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Desloratadine N-Hydroxypiperidine as a related substance in desloratadine formulations?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a cation-exchange column to separate this compound from the parent compound and other impurities. Validate the method per International Council for Harmonisation (ICH) guidelines, including specificity, linearity (1–50 µg/mL), and precision (RSD < 2%). Structural confirmation can be achieved via tandem mass spectrometry (LC-MS/MS) by comparing fragmentation patterns with reference standards .

Q. What validated analytical techniques are recommended for quantifying desloratadine and its metabolites in biological matrices?

  • Methodological Answer : Micro solid-phase extraction (SPE) combined with aqueous normal-phase liquid chromatography/tandem mass spectrometry (ANP-LC/MS/MS) is validated for plasma analysis. For stability-indicating assays, ultra-performance liquid chromatography (UPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (acetonitrile:phosphate buffer, pH 3.0) achieves resolution of desloratadine from its oxidative metabolites, with a detection limit of 0.1 ng/mL .

Advanced Research Questions

Q. How should researchers design experiments for transferring analytical methods for desloratadine assays between laboratories?

  • Methodological Answer : Follow a lifecycle approach incorporating the metrological strategy outlined in USP 〈1224〉. Key steps include:

  • Pre-transfer phase : Define target uncertainty (e.g., ±2% accuracy, RSD ≤ 1.5%) and validate method precision using a minimum of six replicates.
  • Experimental design : Use a nested ANOVA model to assess between-lab variability. Include factors like analyst expertise (e.g., Class A volumetric glassware usage) and equipment calibration (e.g., Mettler Toledo XP 205DR balance).
  • Acceptance criteria : Ensure inter-lab results fall within ±3% of the reference lab’s mean .

Q. How can discrepancies between PARAFAC and UPLC results in desloratadine quantification be resolved?

  • Methodological Answer : Apply multiway data analysis to decompose three-dimensional pH-absorbance datasets (wavelength × pH × concentration) using PARAFAC. Calibrate the model with validation samples (n ≥ 15) to minimize residual errors (< 5%). Cross-validate with UPLC by spiking excipient-free formulations with known desloratadine concentrations (5–100 µg/mL). Discrepancies > 10% require re-evaluation of spectral interferences (e.g., excipient absorbance at 254 nm) or pH-dependent solubility effects .

Q. What strategies address metabolic variability in in vitro models studying desloratadine’s pharmacokinetics?

  • Methodological Answer : To account for polymorphic metabolism (e.g., CYP2D6 poor metabolizers, ~6% of populations):

  • In vitro setup : Use human liver microsomes (HLM) pooled from ≥ 50 donors to capture enzymatic diversity.
  • Kinetic analysis : Monitor 3-hydroxydesloratadine formation via LC-MS/MS, applying Michaelis-Menten kinetics (Km = 15 µM, Vmax = 0.8 nmol/min/mg protein).
  • Statistical modeling : Employ nonlinear mixed-effects models (NONMEM) to quantify inter-individual variability in AUC ratios (3-hydroxydesloratadine:desloratadine < 0.1 indicates poor metabolizers) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on desloratadine’s blood-brain barrier (BBB) permeability across preclinical studies?

  • Methodological Answer :

  • In vivo vs. in vitro : Radiolabeled tissue distribution studies in rats show minimal BBB penetration (< 0.1% of plasma concentration), while in vitro H1-receptor binding assays (guinea pig brain slices) suggest potential central activity.
  • Resolution strategy : Conduct positron emission tomography (PET) with [¹¹C]-desloratadine in primates to quantify real-time BBB crossing. Correlate findings with histamine receptor occupancy assays in CNS tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.